molecular formula C10H12BrNO2 B12950067 (S)-3-Amino-2-(4-bromobenzyl)propanoic acid

(S)-3-Amino-2-(4-bromobenzyl)propanoic acid

Cat. No.: B12950067
M. Wt: 258.11 g/mol
InChI Key: GKIMDBLWVUDOQG-QMMMGPOBSA-N
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Description

(S)-3-Amino-2-(4-bromobenzyl)propanoic acid is a chiral β-amino acid derivative characterized by a 4-bromobenzyl group attached to the second carbon of the propanoic acid backbone and an amino group on the third carbon. This compound exhibits stereospecificity due to its (S)-configuration, which is critical for interactions in biological systems.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(4-bromophenyl)propanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1

InChI Key

GKIMDBLWVUDOQG-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CN)C(=O)O)Br

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-bromobenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromobenzyl bromide.

    Formation of Intermediate: The 4-bromobenzyl bromide is then reacted with a suitable amino acid precursor under controlled conditions to form the desired product.

For example, one method involves the reaction of 4-bromobenzyl bromide with an amino acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for (S)-3-Amino-2-(4-bromobenzyl)propanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-bromobenzyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, acids, and substituted benzyl derivatives.

Scientific Research Applications

(S)-3-Amino-2-(4-bromobenzyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-bromobenzyl)propanoic acid involves its interaction with specific molecular targets. The bromobenzyl group allows the compound to bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

  • (S)-3-Amino-3-(4-bromophenyl)propanoic Acid HCl (CAS 930769-56-5): This positional isomer has both the amino and 4-bromophenyl groups on the third carbon. indicates a molecular weight of 280.54 g/mol and slight solubility in DMSO and methanol. The target compound, with the bromobenzyl group on the second carbon, may exhibit altered solubility and lipophilicity due to differences in steric effects and hydrogen bonding .
  • (S)-2-Amino-3-(4-bromophenyl)propanoic Acid (CAS 24250-84-8): Here, the amino group is on the second carbon, and the 4-bromophenyl group is on the third. This configuration, as noted in , results in distinct crystallographic and spectroscopic properties. The target compound’s bromobenzyl substituent (a benzyl group vs.

Halogenated Propanoic Acid Derivatives

  • Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3 in ): These marine-derived compounds (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) demonstrate antimicrobial activity against E. coli and S. aureus. The brominated analog may exhibit similar or enhanced bioactivity due to bromine’s larger atomic radius and higher lipophilicity, which could improve target binding .
  • 3-[(4-Bromobenzyl)thio]propanoic Acid: This sulfur-containing derivative () highlights the role of substituent electronegativity. Replacing the thioether group with an amino group (as in the target compound) could increase hydrogen-bonding capacity, affecting solubility and receptor interactions .

Chiral β-Amino Acid Derivatives

  • (R)-5 and (S)-5 (): These tert-butoxycarbonyl (Boc)-protected amino acids exhibit high synthetic yields (95–99%). The target compound’s lack of a Boc group simplifies its structure but may reduce stability during synthesis. Chirality in these analogs influences DNA G-quadruplex interactions, suggesting that the (S)-configuration in the target compound could confer specificity in biochemical applications .
  • The bromobenzyl group in the target compound may enhance BBB penetration due to increased lipophilicity, though molecular weight (est. ~280 g/mol) could offset this advantage .

Physicochemical and Pharmacokinetic Properties

Thermal Stability

Compounds in decompose at 280–285°C. The bromobenzyl group in the target compound may lower decomposition temperatures due to bromine’s destabilizing effect on carbon-halogen bonds .

Solubility and Lipophilicity

  • Solubility: The target compound is likely sparingly soluble in polar solvents (e.g., water) but soluble in DMSO or methanol, similar to ’s analog .

Pharmacokinetics

  • BBB Permeability : Predicted to be higher than BMAA but lower than small-molecule drugs due to molecular weight and hydrogen-bonding groups .
  • Metabolism : Bromine may slow oxidative metabolism, extending half-life compared to chlorine-containing analogs .

Biological Activity

(S)-3-Amino-2-(4-bromobenzyl)propanoic acid, a compound with notable structural features, has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies that highlight its applications.

Chemical Structure and Properties

(S)-3-Amino-2-(4-bromobenzyl)propanoic acid belongs to a class of α-amino acids characterized by the presence of a bromobenzyl group. This modification can enhance the compound's affinity for various biological targets, making it an interesting candidate for further research.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally similar to (S)-3-Amino-2-(4-bromobenzyl)propanoic acid exhibit significant antimicrobial properties. For instance, derivatives with brominated phenyl groups have shown enhanced activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentrations (MICs) : A study reported MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli among others, indicating promising antibacterial potential .
Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

The mechanism by which (S)-3-Amino-2-(4-bromobenzyl)propanoic acid exerts its biological effects may involve interactions with specific enzymes or receptors, leading to modulation of enzymatic activities or receptor signaling pathways. The bromobenzyl moiety is believed to enhance binding affinity towards these targets, suggesting a structure-activity relationship that warrants further investigation.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research indicates that similar compounds have been utilized in studies focusing on enzyme-substrate interactions, particularly in the context of protein engineering. These studies are crucial for understanding how modifications to the amino acid structure can influence biological activity.
  • Pharmaceutical Applications : The compound has been identified as a potential building block in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to interact with neurotransmitter receptors could pave the way for new therapeutic agents.
  • Structural Variations : Variants of (S)-3-Amino-2-(4-bromobenzyl)propanoic acid demonstrate different biological activities based on structural modifications. For example, compounds with varying positions of bromine on the phenyl ring exhibit distinct binding properties and biological effects.

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